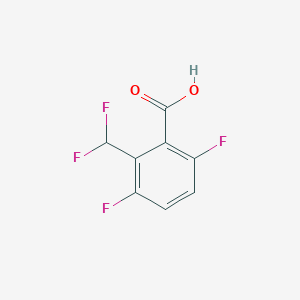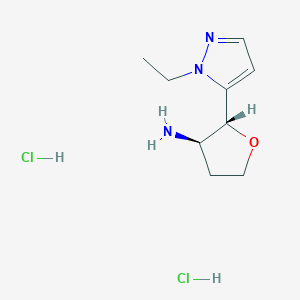
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and oxolane precursors. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the oxolane ring.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar and non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine: Lacks the dihydrochloride component.
3-amino-2-(1-ethyl-1h-pyrazol-5-yl)oxolane: Different stereochemistry.
2-(1-ethyl-1h-pyrazol-5-yl)oxolane-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrazole and oxolane rings. This combination of structural features may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9;;/h3,5,7,9H,2,4,6,10H2,1H3;2*1H/t7-,9-;;/m1../s1 |
InChI Key |
SIZPSRSIMVOZQG-QRUOIXDJSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


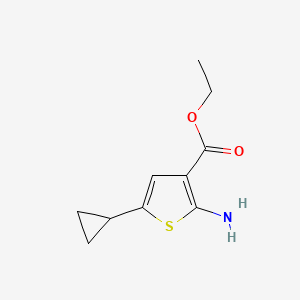

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)

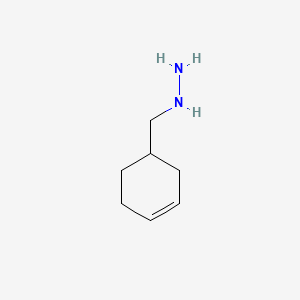
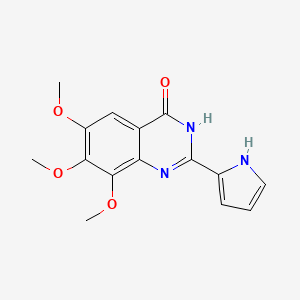
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

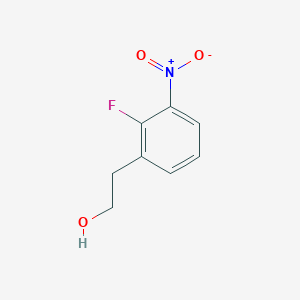
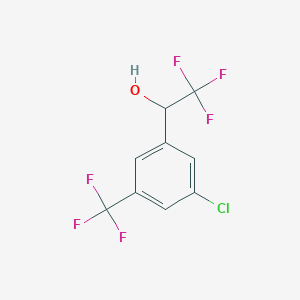
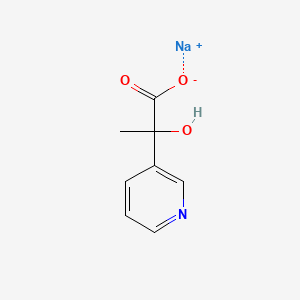
![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
